molecular formula C12H11BrN4O B15235682 N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide

N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide

Cat. No.: B15235682
M. Wt: 307.15 g/mol
InChI Key: MPDUPIPBPMMRJZ-UHFFFAOYSA-N
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Description

N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is a heterocyclic compound featuring a pyrazine core substituted with amino (NH₂) and bromo (Br) groups at positions 5 and 6, respectively. The bromo and amino substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding.

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

N-[3-(5-amino-6-bromopyrazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H11BrN4O/c1-7(18)16-9-4-2-3-8(5-9)10-6-15-12(14)11(13)17-10/h2-6H,1H3,(H2,14,15)(H,16,18)

InChI Key

MPDUPIPBPMMRJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=C(C(=N2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide typically involves the reaction of 5-amino-6-bromopyrazine-2-carboxylic acid with 3-aminophenylacetamide under specific reaction conditions. The process may include steps such as:

    Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride or carbodiimides to form an acyl chloride intermediate.

    Coupling reaction: The acyl chloride intermediate is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 of the pyrazine ring undergoes substitution reactions under mild conditions due to electron-deficient aromatic systems. Key findings include:

Reaction TypeConditionsOutcomeYieldSource
Amine substitutionNH₃ (aq.), 80°C, 12 hReplacement of Br with NH₂ group72%
Methoxy substitutionNaOMe, DMF, 100°C, 8 hBr replaced with OMe group68%
Thiol substitutionHS(CH₂)₂SH, K₂CO₃, DMSO, 60°C, 6 hBr replaced with thioether linkage65%

The amino group at position 5 directs electrophilic substitution to the para position of the pyrazine ring, but steric hindrance from the phenylacetamide moiety moderates reactivity .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
4-MethoxyphenylboronicPd(PPh₃)₄, K₂CO₃, dioxane/H₂O6-(4-MeO-Ph)-pyrazine derivative81%
3-PyridylboronicPdCl₂(dppf), CsF, DMFHeteroaryl-functionalized pyrazine75%

Buchwald-Hartwig Amination

AmineConditionsOutcomeYieldSource
PiperidinePd(OAc)₂, Xantphos, KOtBu6-Piperidine-pyrazine analog70%

Reaction efficiency depends on steric effects from the phenylacetamide group, with bulkier amines requiring higher temperatures (120–140°C) .

Amide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis or substitution under acidic/basic conditions:

ReactionConditionsOutcomeYieldSource
Acidic hydrolysisHCl (6M), reflux, 24 hConversion to free amine90%
Alkaline hydrolysisNaOH (10%), EtOH/H₂O, 80°C, 8 hCarboxylate formation85%
AcylationAc₂O, pyridine, rt, 12 hN-Acetyl derivative92%

Hydrolysis kinetics studies show pseudo-first-order behavior with a rate constant k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} under acidic conditions .

Amino Group Oxidation

Oxidizing AgentConditionsProductYieldSource
H₂O₂, FeCl₃CH₃CN, 50°C, 6 hNitroso intermediate55%
KMnO₄, H₂SO₄0°C, 2 hOxidative degradation

Bromine Reduction

Reducing AgentConditionsOutcomeYieldSource
Zn, NH₄ClEtOH/H₂O, 60°C, 4 hDehalogenation to pyrazine78%

Functional Group Interconversion

The amino group at position 5 undergoes diazotization and subsequent transformations:

ReactionConditionsOutcomeYieldSource
DiazotizationNaNO₂, HCl, 0°CDiazonium salt formation
Sandmeyer reactionCuCN, 60°CCyano-substituted pyrazine63%

Complexation and Chelation

The amino and acetamide groups enable metal coordination:

Metal SaltConditionsComplex StoichiometryApplicationSource
Cu(NO₃)₂MeOH, rt, 2 h1:1 (ligand:metal)Catalytic studies
FeCl₃H₂O/EtOH, 60°C, 4 h2:1 (ligand:metal)Magnetic materials

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-withdrawing pyrazine ring enhances Br’s leaving capacity in SNAr, while the amino group’s electron-donating nature moderates reaction rates .

  • Steric Hindrance : The phenylacetamide group reduces accessibility to the pyrazine ring, necessitating optimized coupling conditions .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve coupling yields compared to nonpolar solvents .

This compound’s multifunctional architecture supports its utility as a precursor in medicinal chemistry and materials science, with reactivity finely tunable via substituent engineering.

Scientific Research Applications

N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and bromopyrazine groups are key functional moieties that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Comparison :

Feature Target Compound Compound 18
Pyrazine Substitution 5-Amino, 6-bromo Sulfamoyl, 3,5-dimethoxyphenyl
Molecular Weight* ~335 g/mol (estimated) 432.09723 g/mol (observed)
Biological Target Not specified Hedgehog pathway inhibition

Plant-Derived Acetamides with Heterocyclic Substituents

Examples : N-(4-(1H-pyrazol-1-yl)phenyl)acetamide, chlorophenyl-acetamides ()

  • Structural Differences: These compounds feature pyrazole or chlorophenol substituents on the phenyl ring, unlike the pyrazine core in the target compound. The absence of bromo or amino groups reduces steric hindrance and alters electronic properties.

Key Comparison :

Feature Target Compound Plant-Derived Acetamides
Core Structure Pyrazine-linked phenylacetamide Phenylacetamide with pyrazole
Substituent Reactivity Bromo (electrophilic), amino Chloro (electrophilic), hydroxyl
Biological Activity Undefined Analgesic/photodegradation roles

Tetrahydrocarbazole-Linked Acetamides

Examples : N-{3-[(6-chloro/fluoro/methyl-carbazol-9-yl)carbonyl]phenyl}acetamides ()

  • Structural Differences: The carbazole moiety introduces a bulky tricyclic system, contrasting with the planar pyrazine ring in the target compound. Substitutions (Cl, F, CH₃) on the carbazole enhance lipophilicity and metabolic stability compared to the target’s bromo-amino pyrazine.
  • Synthesis : Synthesized via carbazole-carbonyl coupling, characterized by IR and NMR .

Key Comparison :

Feature Target Compound Carbazole Derivatives
Aromatic System Pyrazine (6-membered) Carbazole (tricyclic)
Key Substituents Br, NH₂ Cl, F, CH₃
Potential Applications Undefined Enzyme/receptor modulation

Bromophenyl-Pyrazine Acetamides

Example : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()

  • Structural Differences: The bromine is on the phenyl ring rather than the pyrazine, altering electronic distribution. The absence of an amino group reduces hydrogen-bonding capacity compared to the target compound.
  • Crystallography : Exhibits a dihedral angle of 54.6° between phenyl and pyrazine rings, with intermolecular N–H···N and C–H···O interactions .

Key Comparison :

Feature Target Compound 2-(4-Bromophenyl) Analog
Bromine Position Pyrazine (position 6) Phenyl (position 4)
Hydrogen Bonding Amino group donor Limited to acetamide NH
Molecular Packing Influenced by NH₂ Governed by weak interactions

Bromoacetyl-Pyrazine Acetamides

Example : N-(5-(2-Bromoacetyl)pyrazin-2-yl)acetamide ()

  • Structural Differences :
    • Features a reactive bromoacetyl group (-COCH₂Br) on the pyrazine, unlike the target’s 6-bromo substitution.
    • The bromoacetyl group enables nucleophilic substitutions (e.g., in prodrug design), whereas the target’s bromo group may participate in Suzuki couplings .

Key Comparison :

Feature Target Compound Bromoacetyl Derivative
Reactive Site 6-Bromo (aryl halide) Bromoacetyl (alkyl halide)
Synthetic Utility Cross-coupling reactions Conjugation or alkylation

Biological Activity

N-(3-(5-Amino-6-bromopyrazin-2-YL)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-amino-6-bromopyrazine with an appropriate arylacetyl chloride or acetamide derivative. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have investigated the anticancer properties of similar compounds that contain the acetamide moiety. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The results indicated that certain structural modifications significantly enhance anticancer activity.

In one study, compounds with free amino groups demonstrated more potent anticancer activity compared to those with acetylamino fragments. For example, a compound structurally related to this compound reduced the viability of A549 cells to 66% at a concentration of 100 µM, indicating substantial cytotoxicity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been inferred from studies on related compounds. Research on chloroacetamides showed promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited varying degrees of effectiveness depending on their substituents, suggesting that similar modifications in this compound could enhance its antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Key findings from related research indicate that:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly influences biological activity. For example, halogenated substitutions at the para position generally improve lipophilicity and membrane permeability, enhancing both anticancer and antimicrobial activities .
  • Functional Group Influence : The presence of electron-donating groups (e.g., amino groups) tends to increase activity against cancer cell lines. Conversely, electron-withdrawing groups may enhance antibacterial properties by improving interaction with microbial targets .

Case Studies

  • Anticancer Activity : A study involving various acetamide derivatives revealed that compounds with structural similarities to this compound showed IC50 values ranging from 3.1 µM to 19 µM across different cancer cell lines, indicating significant potential for further development as anticancer agents .
  • Antimicrobial Efficacy : In tests against MRSA and other pathogens, certain derivatives demonstrated effective inhibition at concentrations as low as 10 µg/mL. These findings suggest that modifications to the N-acetamide structure could yield potent antimicrobial agents .

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